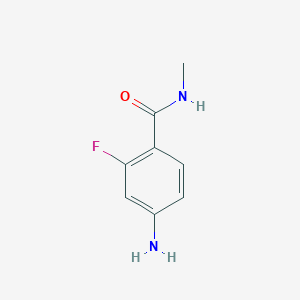

4-Amino-2-fluoro-N-methylbenzamide

Vue d'ensemble

Description

4-Amino-2-fluoro-N-methylbenzamide is a novel antiandrogen drug and a key intermediate in the synthesis of MDV (Marek’s Disease Virus) 3100 . It is primarily used in treating advanced prostate cancer (CRPC) patients . It also acts as a reagent in the design, synthesis, and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists .

Synthesis Analysis

4-Amino-2-fluoro-N-methylbenzamide is used as a reagent in the design, synthesis, and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives . It is also used in the preparation and structure-activity relationship of chiral benzyloxypyridinone derivatives as c-Met kinase inhibitors .Molecular Structure Analysis

The molecular formula of 4-Amino-2-fluoro-N-methylbenzamide is C8H9FN2O . The InChI code is 1S/C8H9FN2O/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3,(H,11,12) .Chemical Reactions Analysis

4-Amino-2-fluoro-N-methylbenzamide acts as a reagent in the design, synthesis, and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists . It is also used in the preparation and structure-activity relationship of chiral benzyloxypyridinone derivatives as c-Met kinase inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-2-fluoro-N-methylbenzamide are as follows :Applications De Recherche Scientifique

Synthesis of Androgen Receptor Antagonists

4-Amino-2-fluoro-N-methylbenzamide is utilized in the synthesis of MDV3100, an androgen receptor antagonist. This process involves multiple steps including oxidation, amidation, reduction, and Hofmann alkylation, leading to the production of MDV3100 with an overall yield of 18%. This synthesis is a crucial step in the development of treatments targeting androgen receptors (Li Zhi-yu, 2012).

Development of Protein Kinase Inhibitors

The chemical plays a role in the creation of protein kinase inhibitors like CTx-0152960 and CTx-0294885. A hybrid flow and microwave approach are used to prepare these inhibitors, which are significant in the study of protein kinases and their roles in various diseases (C. Russell et al., 2015).

Application in PET Imaging Ligands

This compound is integral in synthesizing PET imaging ligands for imaging metabotropic glutamate receptor subtype 1 (mGluR1). The study of these ligands is crucial for understanding brain function and disorders (Tomoteru Yamasaki et al., 2011).

Convenient Synthesis Processes

A convenient synthesis method for 4-amino-2-fluoro-N-methyl-benzamide is developed, showcasing the chemical's accessibility for various research applications. This synthesis is important for its availability in scientific studies (Defeng Xu et al., 2013).

Antipsychotic-like Effects in Animal Models

The compound is identified as a potent mGluR1 antagonist with excellent subtype selectivity and a good pharmacokinetic profile in rats. Its antipsychotic-like effects in several animal models highlight its potential in neuroscience research (A. Satoh et al., 2009).

Green Synthesis and Cytotoxic Activity

It's used in the green synthesis of novel α-aminophosphonates, demonstrating notable cytotoxic activity against various cancer cell lines. This application is vital for developing new cancer treatments (S. Poola et al., 2019).

Iron-Catalyzed Fluorination

The compound is involved in iron-catalyzed, fluoroamide-directed C-H fluorination, a process showcasing its versatility in chemical synthesis without the need for noble metal additives (Brian J. Groendyke et al., 2016).

Evaluation in PET Imaging for Brain Studies

Its application in PET imaging for studying metabotropic glutamate receptor subtype 1 in the brain is notable. This is crucial for understanding brain disorders and the efficacy of various drugs (Tomoteru Yamasaki et al., 2012).

Safety and Hazards

The safety data sheet for 4-Amino-2-fluoro-N-methylbenzamide indicates that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Mécanisme D'action

Target of Action

It has been used as a reagent in the design, synthesis, and biological evaluation of novel compounds .

Mode of Action

It is known to act as a reagent in the synthesis of novel 5-oxo-2-thioxoimidazolidine derivatives, which are potent androgen receptor antagonists . This suggests that it may interact with its targets to induce changes that inhibit the activity of androgen receptors.

Biochemical Pathways

Given its role in the synthesis of androgen receptor antagonists , it may be involved in pathways related to androgen signaling.

Result of Action

Given its role in the synthesis of androgen receptor antagonists , it may contribute to the inhibition of androgen receptor activity.

Propriétés

IUPAC Name |

4-amino-2-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKAXPQJUODMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657628 | |

| Record name | 4-Amino-2-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915087-25-1 | |

| Record name | 4-Amino-2-fluoro-N-methylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915087251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-fluoro-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2-FLUORO-N-METHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2H4HB3FQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

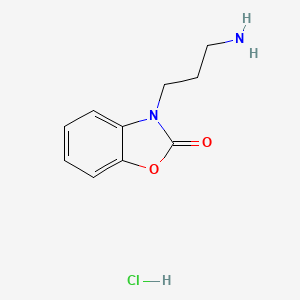

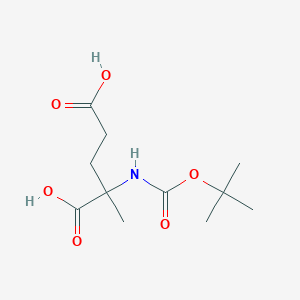

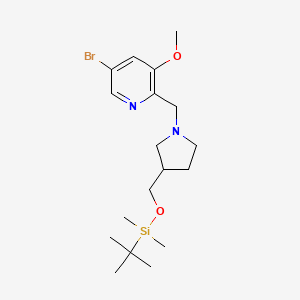

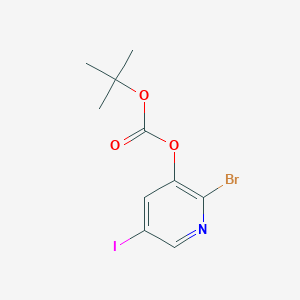

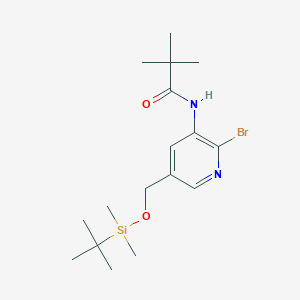

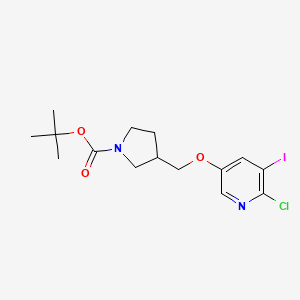

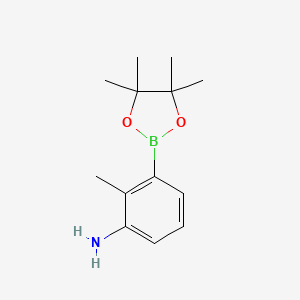

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-Amino-2-fluoro-N-methylbenzamide in pharmaceutical chemistry?

A1: 4-Amino-2-fluoro-N-methylbenzamide is a crucial intermediate in synthesizing MDV3100 (also known as Enzalutamide) []. MDV3100 is a potent androgen receptor antagonist used to treat prostate cancer.

Q2: What is a more environmentally friendly method for synthesizing 4-Amino-2-fluoro-N-methylbenzamide?

A2: A recent study [] proposed a novel approach to synthesize 4-Amino-2-fluoro-N-methylbenzamide using 2-fluoro-4-nitrotoluene as the starting material. This method involves permanganic acid potassium oxide oxidation, methylamine reaction, and Pd/C catalyzed hydrogenation. This method boasts a high yield (98%) and purity (>98%) while also minimizing waste and allowing for catalyst and solvent recycling. This presents a more environmentally friendly alternative to previous methods.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1521766.png)

![tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate](/img/structure/B1521767.png)

![3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid](/img/structure/B1521771.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521780.png)